(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride
Description
(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride is a bicyclic organic compound featuring a partially saturated benzofuran core (positions 1 and 3 are hydrogenated) with a methanamine group at position 1. Its molecular formula is C₉H₁₀ClNO, and it has a molecular weight of 183.64 g/mol (calculated from the free base: C₉H₁₁NO, MW = 149.19 g/mol + HCl). The compound is synthesized via a two-step procedure involving condensation of this compound with dicyandiamide, followed by reaction with methyl 2-chloroacetate .
This compound has been investigated as a precursor in the development of dual-acting FFAR1/FFAR4 allosteric modulators, which are promising targets for metabolic disorders .
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-5-9-8-4-2-1-3-7(8)6-11-9;/h1-4,9H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBHISIOGQTEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(O1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride typically involves the reaction of benzofuran derivatives with amines under controlled conditions. One common method includes the reduction of benzofuran-2-carboxylic acid followed by amination . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzofuran oxides.
Reduction: Benzofuran amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Ring Saturation: The parent compound and (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride () feature partial saturation, which may reduce ring planarity and alter pharmacokinetics (e.g., solubility, membrane permeability).
Substituent Effects :
- Electron-withdrawing groups (Cl, F): Enhance binding affinity via halogen bonding (e.g., ). Fluorine also improves bioavailability by reducing metabolic degradation.
- Methoxy groups (): Increase hydrophilicity and metabolic stability.
- Bulkier groups (phenyl in ): May introduce steric hindrance, limiting access to certain receptors but improving selectivity.
Molecular Weight and Lipophilicity :
Pharmacological Considerations
Biological Activity
(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antiviral Activity : The compound has shown promising results against various viral infections. A study highlighted its efficacy with EC50 values ranging from 3.54 to 8.89 μM against Yellow Fever Virus (YFV) .
- Cytotoxicity : The cytotoxicity of the compound was evaluated, yielding CC50 values that indicate its therapeutic window and selectivity index (SI) . A higher SI suggests a favorable safety profile.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with viral proteins or host cell receptors, inhibiting viral replication and infection processes.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antiviral Efficacy : A recent study demonstrated that derivatives of benzofuran compounds, including this compound, exhibited significant antiviral activity against YFV. The study reported a favorable log P value indicating good lipophilicity, which is essential for drug-like properties .
- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of this compound on various cell lines. Results indicated that while the compound showed some cytotoxic effects at higher concentrations, it maintained a therapeutic index suitable for further development .
- Comparative Analysis with Other Compounds : In comparative studies with similar benzofuran derivatives, this compound demonstrated superior antiviral properties compared to compounds lacking specific substituents on the benzofuran ring .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral (YFV) | 3.54 - 8.89 | Varies | High |
| Cytotoxicity | N/A | X | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
